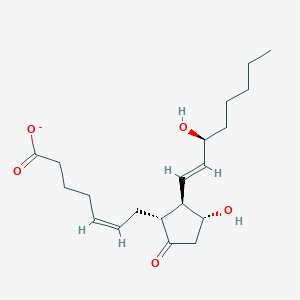
prostaglandin E2(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin E2(1-) is the conjugate base of prostaglandin E2; major species at pH 7.3. It has a role as an oxytocic and a human metabolite. It is a conjugate base of a prostaglandin E2.
Applications De Recherche Scientifique
Bacterial Growth in Endometriosis : PGE2 was found to promote bacterial growth in women with endometriosis. Higher levels of PGE2 were observed in menstrual fluid and peritoneal fluid of these women compared to controls, suggesting a role in the pathogenesis of endometriosis (Khan et al., 2012).
Drug Targets for Various Diseases : PGE2 receptors (EP1-4) are considered valuable drug targets for several pathophysiological states, including ulcerative colitis, glaucoma, bone healing, B cell lymphoma, and neurological diseases. Structural features of these receptors are crucial for developing selective modulators (Markovič et al., 2017).
Hypertension and Organ Damage : Disruption of the EP1 receptor in mice reduced mortality and organ damage in hypertension models, highlighting the potential of EP1 receptor blockade as an antihypertensive therapy (Bartlett et al., 2012).
Contraception and Ovulation : PGE2 is crucial for ovulation, and disrupting its synthesis, metabolism, or transport can be effective contraceptive strategies. Studies indicate that inhibitors of the prostaglandin-endoperoxide synthase 2 enzyme could be used as emergency contraceptives (Duffy, 2015).
Breast Cancer Treatment : Elevated COX-2 expression and PGE2 levels are associated with breast cancer. The roles of EP receptors in cancer metastasis suggest their potential as therapeutic targets for cancer treatment or prevention (Reader et al., 2011).
Inflammatory Diseases : PGE2-induced inflammation involves activation of mast cells and helper T cells through different EP receptors. Targeting these receptors may offer new therapeutic approaches for inflammatory disorders (Kawahara et al., 2015).
Cardiovascular Diseases : EP4 receptor activation in cardiovascular diseases can have both pro- and anti-inflammatory effects, impacting conditions like atherosclerosis, aneurysm, and cardiac transplantation (Tang et al., 2012).
Propriétés
Formule moléculaire |
C20H31O5- |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1 |
Clé InChI |
XEYBRNLFEZDVAW-ARSRFYASSA-M |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)[O-])O)O |
SMILES canonique |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)[O-])O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E,4E,6E)-3-Methyl-6-fluoro-7-[(1-isopropyl-1,2,3,4-tetrahydroquinoline)-6-yl]-2,4,6-nonatrienoic acid](/img/structure/B1247351.png)
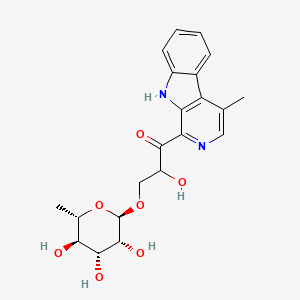
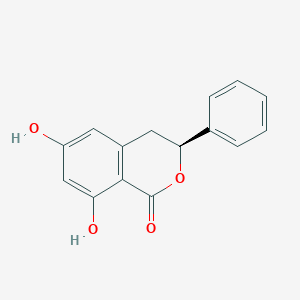
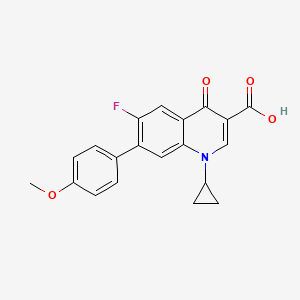
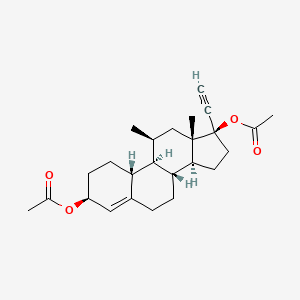
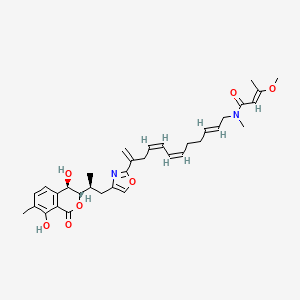
![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(phenylmethyl)-](/img/structure/B1247362.png)

![(2S,3aS,6R,7aS)-6-hydroxy-1-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B1247368.png)
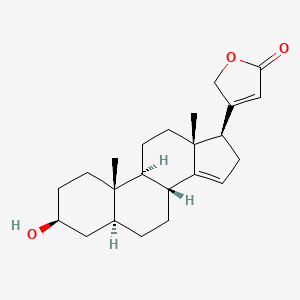
![sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1247373.png)

